3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate
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Overview
Description
3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate is an organic compound with the molecular formula C12H13O3Cl. It is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a phenylprop-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate typically involves the reaction of 3-chloro-2-hydroxypropyl acrylate with phenylprop-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 3-chloro-2-oxopropyl 3-phenylprop-2-enoate.
Reduction: Formation of 3-hydroxy-2-hydroxypropyl 3-phenylprop-2-enoate.
Substitution: Formation of 3-azido-2-hydroxypropyl 3-phenylprop-2-enoate or 3-thio-2-hydroxypropyl 3-phenylprop-2-enoate.
Scientific Research Applications
3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-hydroxypropyl methacrylate
- 3-Chloro-2-hydroxypropyl acrylate
- 3-Chloro-2-hydroxypropyl 2-methylprop-2-enoate
Uniqueness
3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate is unique due to the presence of the phenylprop-2-enoate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
CAS No. |
109573-58-2 |
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Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H13ClO3/c13-8-11(14)9-16-12(15)7-6-10-4-2-1-3-5-10/h1-7,11,14H,8-9H2 |
InChI Key |
PRWAZNSPPQZRJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(CCl)O |
Origin of Product |
United States |
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